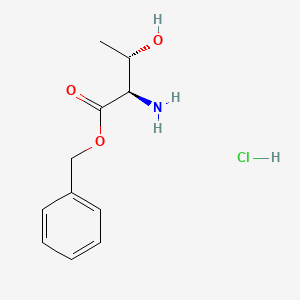

D-Threonine Benzyl Ester Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Threonine Benzyl Ester Hydrochloride is a biochemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.70 . It is a solid substance at 20°C and is white to almost white in appearance . It is used for research and development purposes .

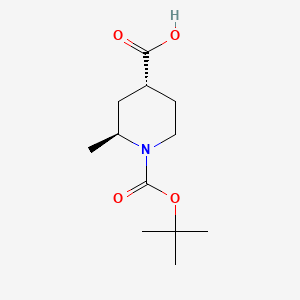

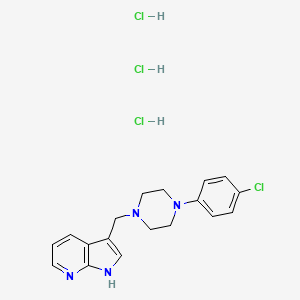

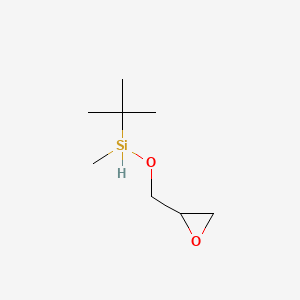

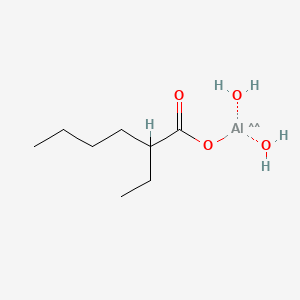

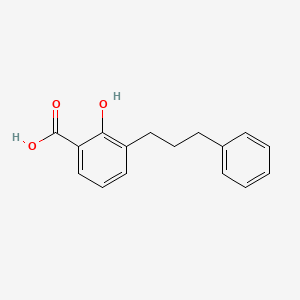

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H15NO3·HCl . The compound includes a benzyl group attached to the D-Threonine molecule .Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 128.0 to 132.0 °C . The compound is soluble in ethanol . Its specific rotation is [a]20/D +10.0 to +12.0 deg (C=1, EtOH) .Scientific Research Applications

Ester Analysis and Hydrolysis

Esters play a crucial role in the analysis and quality control of various chemical products and processes. For instance, a titrimetric analysis method developed for ethylene oxide condensates uses esters as key components. This method is essential for the quality control of adducts in plant operations, showcasing esters' importance in industrial applications (Weeks, Lewis, & Ginn, 1958).

Role in Treatment Efficacy and Mechanisms

In the realm of pharmaceuticals, the mechanisms of action of certain treatments involve ester components. For example, dimethylfumarate, an ester, exhibits anti-inflammatory and immunomodulatory effects crucial for treating psoriasis. Understanding these mechanisms provides insights into ester's potential therapeutic applications (Brück et al., 2018).

Esterification and Material Science

The esterification of natural polymers, such as hyaluronan, results in new materials with diverse clinical applications. This research area explores how esters can modify biological properties for medical use, indicating their broad application potential in biomaterials (Campoccia et al., 1998).

Nutritional Research and Amino Acids

Esters are also significant in nutritional research, particularly concerning amino acid metabolism and its implications on animal growth and health. For instance, studies on threonine in broiler diets highlight the role of esterified compounds in optimizing nutrient requirements for animal growth (Qaisrani et al., 2018).

Environmental and Toxicological Studies

Research on esters extends into environmental science, examining their fate, behavior, and potential toxicity in ecosystems. Studies on parabens, esters of para-hydroxybenzoic acid, discuss their presence in aquatic environments and potential endocrine-disrupting effects, contributing to the understanding of chemical impacts on environmental health (Haman et al., 2015).

Safety and Hazards

Safety measures for handling D-Threonine Benzyl Ester Hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-KXNXZCPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719950 |

Source

|

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-36-6 |

Source

|

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)